Mafosfamide

概要

説明

マフォスファミドは、シクロホスファミドと構造的に類似したオキサザホスホリン系アルキル化剤です。主に化学療法剤としての可能性が調査されています。マフォスファミドは、シトクロムP450によって4-ヒドロキシシクロホスファミドに代謝され、その後、アルドホスファミドに変換されます。 これは、次に細胞毒性代謝産物であるホスホラミドマスタードとアクロレインを生じます .

準備方法

マフォスファミドは、4-ヒドロキシシクロホスファミドの「安定化された」プロドラッグとして合成されます。 合成経路には、立体選択的合成と、それに続く凍結乾燥による最適化された陽イオン交換が含まれます . マフォスファミドの調製には、4-ヒドロキシシクロホスファミドとチオエタンスルホン酸を反応させて、4-ヒドロキシシクロホスファミドの4-チオエタンスルホン酸塩を生成することが含まれます .

化学反応の分析

マフォスファミドは、以下を含むいくつかの種類の化学反応を受けます。

酸化: マフォスファミドは、シトクロムP450酵素によって酸化されて、4-ヒドロキシシクロホスファミドを生成します.

加水分解: 水溶液中で、マフォスファミドは加水分解されて、4-ヒドロキシシクロホスファミドとチオエタンスルホン酸を生成します.

分解: 4-ヒドロキシシクロホスファミドは分解されて、ホスホラミドマスタードとアクロレインを生成し、これらは活性な細胞毒性剤です.

これらの反応で使用される一般的な試薬と条件には、酸化のためのシトクロムP450酵素と、加水分解のための水溶液が含まれます。 これらの反応から生成される主な生成物は、4-ヒドロキシシクロホスファミド、ホスホラミドマスタード、およびアクロレインです .

4. 科学研究の応用

マフォスファミドは、以下を含む幅広い科学研究の応用範囲を持っています。

科学的研究の応用

Mafosfamide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the metabolic pathways of oxazaphosphorine alkylating agents.

Biology: Investigated for its effects on various types of cancer cells in preclinical studies.

Medicine: Used in clinical trials for the treatment of lymphoma, leukemia, meningeal neoplasm, and brain and central nervous system tumors.

作用機序

マフォスファミドは、以下の機序を通じてその効果を発揮します。

類似化合物との比較

マフォスファミドは、シクロホスファミド、イフォスファミド、トロホスファミドなどの他の類似化合物と比較されます。これらの化合物は、構造的に類似しており、すべてオキサザホスホリン系アルキル化剤です。 マフォスファミドは、肝臓活性化を必要とせず、細胞内液および細胞内で直接活性であるという点でユニークです . この特性により、マフォスファミドは、局所癌治療および髄腔内投与のための有望な候補となっています .

類似化合物

シクロホスファミド: 肝臓活性化を必要とし、化学療法で広く使用されています.

イフォスファミド: シクロホスファミドと類似していますが、代謝経路が異なります.

トロホスファミド: 治療用途が類似した別のオキサザホスホリン系アルキル化剤です.

生物活性

Mafosfamide (MAF) is a novel anticancer agent derived from cyclophosphamide, classified as an oxazaphosphorine compound. Its biological activity has been extensively studied in various preclinical and clinical settings, demonstrating significant potential in treating different types of cancers, particularly hematologic malignancies and solid tumors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.

This compound is a prodrug that spontaneously degrades to 4-hydroxy-cyclophosphamide (4-OH-CP), which is the active form responsible for its cytotoxic effects. The primary mechanism involves the formation of reactive alkylating agents, specifically phosphoramide mustard and acrolein, which lead to DNA cross-linking and subsequent cell death. Unlike cyclophosphamide, this compound does not require hepatic activation, allowing for direct cytotoxicity in intracellular environments .

Key Metabolites

- 4-Hydroxy-cyclophosphamide (4-OH-CP) : Active metabolite that exerts cytotoxic effects.

- Phosphoramide mustard : A potent alkylating agent formed during metabolism.

- Acrolein : Contributes to toxicity and may enhance the therapeutic effects when used with mesna, a protective agent .

Preclinical Studies

Preclinical investigations have demonstrated this compound's efficacy against various cancer cell lines and animal models. Notably:

- In Vitro Activity : MAF showed significant cytotoxicity against leukemia cell lines (e.g., U-937, MOLT-4) and solid tumor lines (e.g., MCF-7) with IC50 values indicating potent activity at low concentrations .

- In Vivo Efficacy : Studies in murine models revealed that this compound exhibited comparable or superior activity to cyclophosphamide against transplantable tumors such as P388 leukemia and B16 melanoma .

Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on its intrathecal administration for patients with neoplastic meningitis and other malignancies.

Phase I Trials

A Phase I trial assessed the safety and tolerability of intrathecal this compound in children with newly diagnosed embryonal tumors. The study determined the maximum tolerated dose (MTD) to be approximately 17 mg, with dose-limiting toxicities primarily involving mucosal irritation .

Efficacy Results

The efficacy of this compound was highlighted in a pilot study involving systemic chemotherapy combined with intrathecal administration. The one-year progression-free survival (PFS) rates were promising:

- Medulloblastoma : 80%

- Supratentorial primitive neuroectodermal tumor : 67%

- Atypical teratoid rhabdoid tumor : 27% .

Pharmacokinetics

This compound's pharmacokinetics have been characterized through various studies. Following intrathecal administration, peak concentrations of 10 μmol/L were achieved in cerebrospinal fluid (CSF), which is sufficient for therapeutic effects. The drug’s rapid metabolism into active forms allows for effective targeting of malignant cells while minimizing systemic exposure .

Case Studies

Several case reports have documented the successful use of this compound in clinical settings:

- Case Study 1 : A patient with relapsed leukemia responded positively to intrathecal this compound after failing multiple lines of therapy, demonstrating substantial reduction in CSF leukemic cells.

- Case Study 2 : In a cohort of pediatric patients with solid tumors, those treated with this compound showed improved outcomes compared to historical controls receiving standard chemotherapy regimens .

特性

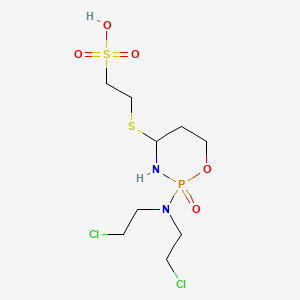

IUPAC Name |

2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUUPFTVAPUWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869012 | |

| Record name | 2-({2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}sulfanyl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action for Mafosfamide?

A1: this compound is a pre-activated cyclophosphamide analogue that exerts its cytotoxic effects primarily by alkylating DNA. This alkylation leads to the formation of DNA cross-links, ultimately inhibiting DNA synthesis and triggering cell death. [, , , , ]

Q2: How does this compound's mechanism differ from cyclophosphamide?

A2: Unlike cyclophosphamide, this compound does not require hepatic activation to exert its cytotoxic effects. It spontaneously degrades into 4-hydroxycyclophosphamide, bypassing the need for metabolic conversion in the liver. [, ]

Q3: Does this compound induce apoptosis?

A3: Yes, studies in HL60 leukemic cells have shown that this compound exposure induces apoptosis, evidenced by morphological changes, biochemical markers, and cell cycle arrest in the S and G2 phases. []

Q4: Does c-myc expression play a role in this compound-induced apoptosis?

A4: While c-myc is implicated in apoptosis regulation, studies in this compound-treated HL-60 cells showed a dose- and time-dependent decrease in c-myc mRNA transcripts, suggesting that c-myc upregulation is not essential for this compound-induced apoptosis. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C7H17Cl2N2O6PS. Its molecular weight is 387.2 g/mol.

Q6: How does the structure of this compound contribute to its activity?

A6: this compound's structure, containing a pre-activated cyclophosphamide analogue, allows it to spontaneously degrade into 4-hydroxycyclophosphamide, the active alkylating agent. This pre-activation bypasses the need for hepatic metabolism, distinguishing it from cyclophosphamide. [, ]

Q7: What is the target cytotoxic exposure for intrathecal this compound?

A8: Preclinical studies suggest a target cytotoxic exposure of 10 µmol/L for intrathecal this compound. This concentration can be achieved in ventricular cerebrospinal fluid after intraventricular administration. []

Q8: What types of cancer cells has this compound shown efficacy against in preclinical studies?

A9: In vitro studies demonstrate this compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer), Molt-4 (T-cell leukemia), rhabdomyosarcoma, and several leukemia cell lines (e.g., K-562, KG-1, HL-60). [, , ]

Q9: What is the efficacy of this compound in treating neoplastic meningitis?

A10: Clinical trials investigating intrathecal this compound for neoplastic meningitis due to leukemia, lymphoma, and solid tumors indicate good tolerability and efficacy. [] Phase II trials are ongoing. []

Q10: Has this compound shown promise in treating acute leukemia?

A11: this compound has been investigated for ex vivo purging of leukemia cells from bone marrow prior to autologous transplantation in patients with acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). [, , , ] Results from a 10-year single-institution experience with 125 adult acute leukemia patients autografted with this compound-purged marrow demonstrated leukemia-free survival rates of 58% for AML and 56% for ALL at 8 years. []

Q11: How does the kinetics of hematopoietic reconstitution differ between ALL and ANLL after autologous bone marrow transplantation with this compound-treated marrow?

A12: Studies have shown that patients with ANLL experience significantly slower hematopoietic recovery compared to ALL patients after ABMT with this compound-treated marrow. This difference is thought to be related to the intrinsic fragility of the stem cell pool in ANLL and the intensity of the in vitro this compound treatment. []

Q12: What are the mechanisms of resistance to this compound?

A14: One major mechanism of resistance, particularly in cell lines like L1210/OAP and P388/CLA, is the elevated expression of aldehyde dehydrogenase (ALDH) activity. This enzyme detoxifies aldophosphamide, a crucial metabolite of this compound, thereby reducing its efficacy. [] Additionally, studies on Chinese hamster ovary cells selected for resistance to this compound have shown that hypersensitivity to this compound and other DNA cross-linking agents might arise from alterations in cell cycle progression of drug-treated cells. []

Q13: Are there differences in ALDH-mediated resistance between normal and tumor cells?

A15: Interestingly, studies suggest that the ALDH-3 isoform found in some tumor cells might be more efficient at detoxifying aldophosphamide compared to ALDH-3 from normal tissues. This difference in detoxification capacity could contribute to the differential sensitivity of tumor cells to oxazaphosphorines like this compound. []

Q14: Does this compound impact the immune system?

A17: Yes, this compound exhibits immunomodulatory effects. Studies show it can stimulate the immune system at low doses and suppress it at higher doses. [] For instance, low-dose this compound was shown to potentially eliminate T-suppressor cells, leading to an anti-tumor immune response in a rat leukemia model. []

Q15: Can this compound be combined with immunotherapy?

A15: While not directly addressed in the abstracts, this compound's ability to modulate the immune system, particularly its potential to enhance NK cell activity, suggests that combining it with immunotherapy approaches could be a potential area of further research.

Q16: Does this compound interact with drug-metabolizing enzymes?

A20: While this compound itself does not require hepatic activation, its metabolites can interact with aldehyde dehydrogenases, leading to their detoxification. [] This interaction can be exploited to enhance this compound's efficacy. For instance, N-isopropyl-p-formylbenzamide, a metabolite of procarbazine, acts as a competitive inhibitor of aldehyde dehydrogenase, potentiating the cytotoxic effects of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。